Disulfide-Bridge Topology: Hexapeptide Loop in Odorranain-NR vs. Heptapeptide Loop in Nigrocins
Odorranain-NR possesses an intramolecular disulfide-bridged hexapeptide segment (Cys15–Cys20) that constrains a 6-residue loop, whereas nigrocins, including Nigrocin-OG5, contain a disulfide-bridged heptapeptide segment (Cys15–Cys21) constraining a 7-residue loop [1][2]. This topological difference is accompanied by a distinct C-terminal tripeptide fragment (-AKA in Odorranain-NR vs. -GLC in Nigrocin-OG5), resulting in a 23-residue mature peptide for Odorranain-NR compared to 21 residues for Nigrocin-OG5 [1][2]. The structural divergence was confirmed by cDNA cloning revealing that three different cDNAs encode two Odorranain-NR precursors but only one mature peptide, indicating a unique post-translational processing pathway [1].
| Evidence Dimension | Disulfide-constrained loop size and C-terminal motif |
|---|---|
| Target Compound Data | Hexapeptide loop (Cys15–Cys20, 6 residues); C-terminal -AKA fragment |
| Comparator Or Baseline | Nigrocins (Nigrocin-OG5): heptapeptide loop (Cys15–Cys21, 7 residues); C-terminal -GLC fragment |
| Quantified Difference | 1-residue difference in loop size; 2 of 3 C-terminal residues differ; mature peptide length differs (23 vs. 21 residues) |
| Conditions | Structural characterization by Edman degradation, mass spectrometry, and cDNA cloning from Odorrana grahami skin library, as reported in Che et al. (2008) |
Why This Matters
This structural difference defines a novel AMP family classification, meaning researchers studying disulfide-constrained peptide topology or structure-activity relationships cannot substitute nigrocins for Odorranain-NR without altering the conformational constraint variable.
- [1] Che Q, Zhou Y, Yang H, Li J, Xu X, Lai R. A novel antimicrobial peptide from amphibian skin secretions of Odorrana grahami. Peptides. 2008 Apr;29(4):529-35. doi: 10.1016/j.peptides.2008.01.004. PMID: 18282640. View Source
- [2] DRAMP 3.0 Database. Entry DRAMP01421: Nigrocin-OG5. Data integrated from Li J et al., Mol Cell Proteomics 2007. View Source
